2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy moiety, which is further linked to an acetamide group substituted with a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.
Etherification: The 4-formylphenol is then reacted with 2-bromoacetamide in the presence of a base like potassium carbonate to form 2-(4-formylphenoxy)acetamide.
Substitution with Furan-2-ylmethyl Group: Finally, the 2-(4-formylphenoxy)acetamide is reacted with furan-2-ylmethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenoxy and furan moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(furan-2-ylmethyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy and furan moieties may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)acetamide: Lacks the furan-2-ylmethyl group, making it less complex.
N-(furan-2-ylmethyl)acetamide: Lacks the phenoxy and formyl groups, resulting in different reactivity and applications.
Uniqueness
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both the formyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h1-7,9H,8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUOJRFNMUMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.